molecular formula C11H14N5O4P B15160756 [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid CAS No. 653584-50-0

[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid

Cat. No.: B15160756
CAS No.: 653584-50-0
M. Wt: 311.23 g/mol
InChI Key: JXXLWEZHOCHPLI-UHFFFAOYSA-N
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Description

[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid is a complex organic compound that features a purine base linked to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid typically involves multiple stepsThe final step involves the attachment of the phosphonic acid group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as crystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical probes

Mechanism of Action

The mechanism by which [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the purine base, which can mimic natural nucleotides and interfere with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid: Unique due to its phosphonic acid group.

    [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphoric acid: Similar structure but with a phosphoric acid group instead of phosphonic acid.

    [(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]sulfonic acid: Contains a sulfonic acid group, offering different chemical properties

Uniqueness

This compound is unique due to its combination of a purine base with a phosphonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

653584-50-0

Molecular Formula

C11H14N5O4P

Molecular Weight

311.23 g/mol

IUPAC Name

2-[6-(prop-2-ynylamino)purin-9-yl]ethoxymethylphosphonic acid

InChI

InChI=1S/C11H14N5O4P/c1-2-3-12-10-9-11(14-6-13-10)16(7-15-9)4-5-20-8-21(17,18)19/h1,6-7H,3-5,8H2,(H,12,13,14)(H2,17,18,19)

InChI Key

JXXLWEZHOCHPLI-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O

Origin of Product

United States

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